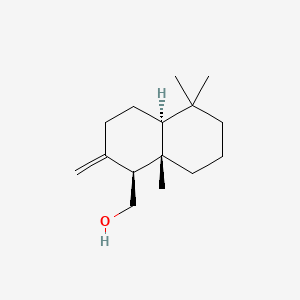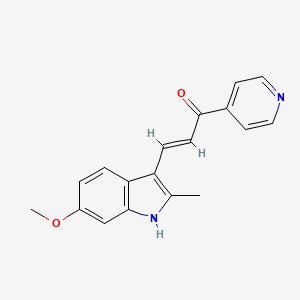
Albicanol
Overview
Description
Albicidin is partially characterized as a 38 carbon compound with several aromatic rings; from Xanthomonas albilineans; Albicidin blocked DNA synthesis in intact cells of a PolA- EndA- Escherichia coli strain; albicidin resistance gene (albB) from Alcaligenes denitrificans encodes a 23 kDa protein capable of detoxifying albicidin by reversible binding.
Scientific Research Applications
Albicanol in Aging and Behavioral Improvement
This compound, a natural terpenoid derived from Dryopteris fragrans, has been studied for its protective effects against oxidative stress-induced senescence. In a study, this compound treatment reversed learning impairments and behavioral changes in a murine model of D-galactose-induced aging. It remediated brain tissue damage and increased serum levels of antioxidant enzymes. This compound also activated the Keap1/Nrf2/ARE signaling pathway, enhancing the expression of genes related to this pathway and inhibiting the secretion of inflammatory markers TNF-a and IL-1b (Chen et al., 2021).
This compound Against Hepatocyte Injury
This compound has been observed to antagonize Cadmium (Cd)-induced apoptosis in chicken liver cells. It inhibited Cd-induced apoptosis by regulating the NO/iNOS-mediated mitochondrial pathway. This study demonstrated this compound's potential in reducing hepatocyte injury caused by oxidative stress (Guan et al., 2021).
This compound in Chemical Synthesis
Research has also focused on the chemical synthesis of this compound. The enzymatic resolution of racemic this compound using vinyl myristate as an acyl donor afforded high enantiomeric excess, which was superior to previously reported methods. This study highlights the potential of this compound in the synthesis of complex chemical compounds, such as (−)-copalic acid (Fujii et al., 2009).
Antifungal and Antimicrobial Properties
This compound has exhibited broad-spectrum antifungal activities. In a study, synthesized this compound demonstrated strong activity against C. albicans and acted as a fungicidal agent against various fungi, including resistant strains. This indicates its potential as a broad-spectrum antifungal agent (Edouarzin et al., 2019).
Properties
IUPAC Name |
[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80969909 | |
| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54632-04-1 | |
| Record name | Albicanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





